molecular formula C13H12ClNO2 B7934833 2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

2-Chloro-5-((4-methoxybenzyl)oxy)pyridine

Cat. No. B7934833
M. Wt: 249.69 g/mol
InChI Key: LCIILCYVOOFLCM-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

To a solution of 2-chloro-5-hydroxypyridine (50 g, 0.386 mol) and potassium carbonate (80 g, 0.579 mol) in N,N-dimethylformamide (300 mL) was added p-methoxybenzyl chloride (66.5 g, 0.425 mol), and the mixture was stirred at 80° C. for 4 hr. Ethyl acetate and water were added to the reaction mixture, and the mixture was extracted 3 times with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with methanol to give the title compound (61.3 g, 64%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1.C(OCC)(=O)C>CN(C)C=O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:21][C:20]2[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=2)=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)O
Name
Quantity
80 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
66.5 g
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 61.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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